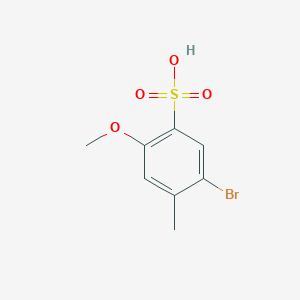

5-Bromo-2-methoxy-4-methylbenzenesulfonic acid

Description

Significance of Substituted Benzene (B151609) Scaffolds in Organic Chemistry

The benzene ring is a foundational aromatic hydrocarbon in organic chemistry, serving as a versatile scaffold for the synthesis of a vast array of complex molecules. These aromatic compounds, consisting of a monocyclic ring system, are fundamental to numerous areas of chemical science. The ability to attach various functional groups—substituents—to the benzene ring allows for the precise tuning of a molecule's physical, chemical, and biological properties. This versatility makes substituted benzene derivatives indispensable as building blocks in the creation of pharmaceuticals, agrochemicals, and advanced materials.

Overview of Sulfonic Acid Derivatives in Synthetic Methodologies and Material Science

Sulfonic acids are a class of organosulfur compounds characterized by the general formula RSO₃H, where R represents an organic group. britannica.com Aromatic sulfonic acids, in particular, are notable for their strong acidic nature and their critical role as intermediates in the synthesis of a wide range of products, including detergents, water-soluble dyes, and sulfonamide pharmaceuticals. britannica.com The sulfonic acid group enhances the water solubility of compounds, a valuable property in many applications. britannica.com

In synthetic methodologies, sulfonic acids are widely employed as strong acid catalysts in organic reactions such as esterification and alkylation. mdpi.comwikipedia.org Their derivatives, including sulfonyl chlorides and sulfonic esters, are key reagents for creating sulfonamides and other valuable compounds. wikipedia.orgacs.org In material science, polymeric sulfonic acids are integral to the production of ion-exchange resins for water softening and the development of proton exchange membranes used in fuel cells. wikipedia.org The functionalization of materials like silica (B1680970) with sulfonic acid groups creates efficient and reusable solid acid catalysts, contributing to greener and more sustainable chemical processes. mdpi.comacs.org

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methoxy-4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO4S/c1-5-3-7(13-2)8(4-6(5)9)14(10,11)12/h3-4H,1-2H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYHTZFIHPXNRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)S(=O)(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 2 Methoxy 4 Methylbenzenesulfonic Acid

Retrosynthetic Disconnection Strategies for the Benzenesulfonic Acid Core

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. libretexts.orgresearchgate.net For 5-Bromo-2-methoxy-4-methylbenzenesulfonic acid, the key disconnections involve the carbon-sulfur bond and the bonds connecting the substituents to the aromatic ring.

The most direct disconnection is that of the carbon-sulfur bond, which points to a substituted brominated aromatic compound as the immediate precursor. This strategy relies on introducing the sulfonic acid group onto a pre-functionalized benzene (B151609) ring.

Key Disconnection:

| Target Molecule | Disconnection | Precursor |

| This compound | C-S Bond | 4-Bromo-1-methoxy-3-methylbenzene |

The formation of the C-S bond is typically achieved through electrophilic aromatic substitution, specifically sulfonation. prezi.com This approach is advantageous as sulfonation is a well-established and generally high-yielding reaction. masterorganicchemistry.com The primary challenge lies in the regioselective sulfonation of the precursor, as the existing methoxy (B1213986), methyl, and bromo substituents will direct the incoming electrophile (SO₃).

An alternative retrosynthetic approach involves disconnecting the C-Br or C-O bonds. This implies that the bromine atom or the methoxy group is introduced at a later stage of the synthesis, after the sulfonation of a corresponding precursor.

Disconnection of the C-Br Bond:

This pathway suggests that the immediate precursor is 2-methoxy-4-methylbenzenesulfonic acid. The subsequent bromination would then be directed by the existing substituents. The strongly activating methoxy group and the moderately activating methyl group are ortho, para-directing, while the sulfonic acid group is a meta-director and strongly deactivating. The interplay of these effects must be carefully considered to achieve the desired 5-bromo substitution pattern.

Disconnection of the C-O (Methoxy) Bond:

This strategy would involve a precursor such as 5-bromo-2-hydroxy-4-methylbenzenesulfonic acid, which would then be methylated to form the final product. The synthesis of this precursor would itself require a multi-step process. Another possibility is the methoxylation of a suitable aryl halide, a reaction that can be catalyzed by metals. wikipedia.org

Forward Synthesis Approaches and Mechanistic Considerations

Forward synthesis involves the step-by-step construction of the target molecule from simple starting materials. The choice of starting material and the sequence of reactions are critical for success. pressbooks.pub

A common and direct approach to synthesizing substituted benzenesulfonic acids is through the direct sulfonation and halogenation of an appropriate precursor. prezi.comlibretexts.org For the target molecule, a logical starting material would be 2-methoxy-4-methylanisole (also known as 1,4-dimethoxy-2-methylbenzene) or a similar substituted benzene.

The sulfonation of an aromatic ring is a reversible reaction that typically uses fuming sulfuric acid (a solution of SO₃ in H₂SO₄). masterorganicchemistry.comlibretexts.org The electrophile in this reaction is protonated sulfur trioxide, HSO₃⁺. masterorganicchemistry.com

Reaction Sequence Example:

Starting Material: 2-Methoxy-4-methylphenol

Bromination: Electrophilic aromatic substitution with a brominating agent (e.g., Br₂ in acetic acid) would likely lead to the formation of 5-Bromo-2-methoxy-4-methylphenol due to the directing effects of the hydroxyl and methoxy groups.

Sulfonation: The resulting phenol (B47542) could then be sulfonated. However, direct sulfonation of highly activated rings can sometimes lead to polysubstitution or side reactions. The sulfonic acid group can also be used as a protecting group to direct other substituents before being removed. nih.gov

A plausible synthetic route starting from 2-methoxy-4-methylaniline (B1582082) is also conceivable. The synthesis would involve diazotization of the amino group followed by a Sandmeyer-type reaction to introduce the sulfonic acid group.

Research Findings on Halogenation and Sulfonation:

| Reaction | Reagents | Conditions | Key Considerations |

| Bromination | Br₂ / Acetic Acid | Room Temperature | The activating methoxy and methyl groups direct the bromine to the ortho and para positions. chemicalbook.com |

| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | Varies | The reaction is reversible. The position of sulfonation is influenced by all substituents on the ring. libretexts.org |

| Desulfonation | Dilute H₂SO₄, Heat | Reflux | The reversibility of sulfonation allows the sulfonic acid group to be used as a temporary blocking group. nih.gov |

Functional group interconversions (FGI) are essential for manipulating the structure of the molecule throughout the synthesis. ub.edusolubilityofthings.com

Methoxy Group: The methoxy group can be introduced by the methylation of a corresponding phenol (hydroxy group), often using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. wikipedia.org Conversely, a methoxy group can be cleaved to a phenol using strong acids like HBr or BBr₃.

Methyl Group: While direct methylation of the aromatic ring via Friedel-Crafts alkylation is possible, it is often prone to side reactions and polysubstitution. A more controlled method is to introduce an acyl group via Friedel-Crafts acylation, followed by reduction (e.g., Clemmensen or Wolff-Kishner reduction) to the corresponding alkyl (methyl) group.

The synthesis of a complex molecule like this compound can be approached through either a linear or a convergent strategy. chemistnotes.compediaa.com

Example of a Linear Route: Benzene → Toluene → p-Nitrotoluene → 4-Methyl-2-aminophenol → 2-Methoxy-4-methylaniline → 5-Bromo-2-methoxy-4-methylaniline → Diazotization → 5-Bromo-2-methoxy-4-methylbenzenesulfonyl chloride → this compound.

Example of a Convergent Approach: While a true convergent synthesis for this relatively small molecule might be overly complex, a semi-convergent strategy could involve preparing a highly substituted aniline (B41778) or phenol intermediate separately and then coupling it with a sulfonyl-containing fragment.

Comparison of Linear and Convergent Synthesis:

| Feature | Linear Synthesis | Convergent Synthesis |

| Strategy | Step-by-step assembly from a single starting material. youtube.com | Independent synthesis of fragments followed by coupling. wikipedia.org |

| Efficiency | Generally lower, especially for long sequences. differencebetween.com | Typically more efficient with higher overall yields. pediaa.com |

| Complexity | Simpler to plan and execute initially. | Can be more complex to plan due to the need for fragment synthesis. |

| Application | Suitable for simpler molecules or when starting materials for convergent routes are unavailable. | Preferred for complex molecules to maximize yield. chemistnotes.com |

Regioselectivity and Yield Optimization in Synthetic Pathways

The synthesis of this compound relies on the electrophilic aromatic substitution, specifically the sulfonation, of a substituted benzene precursor. The regioselectivity of this reaction—the specific position at which the sulfonic acid group is introduced—is dictated by the directing effects of the substituents already present on the aromatic ring: a bromo group, a methoxy group, and a methyl group.

In the likely precursor, 4-bromo-1-methoxy-2-methylbenzene, the positions available for substitution are C3, C5, and C6. The methoxy group (-OCH₃) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The methyl group (-CH₃) is also an activating, ortho-para directing group, though its influence is weaker than the methoxy group. The bromine atom (-Br) is a deactivating group but is also ortho-para directing.

The cumulative effect of these substituents determines the final position of the sulfonic acid group. The strong activating and directing effect of the methoxy group at C1, combined with the directing effect of the methyl group at C2, and the bromo group at C4, predominantly favors sulfonation at the C5 position. This position is ortho to the methyl group and para to the methoxy group, making it the most electronically enriched and sterically accessible site for the electrophile (SO₃ or ⁺SO₃H) to attack.

Optimization of the reaction yield is contingent on several factors, including the choice of sulfonating agent, reaction temperature, and reaction time. Common sulfonating agents include concentrated sulfuric acid, fuming sulfuric acid (oleum), and sulfur trioxide. The reactivity of these agents increases from sulfuric acid to sulfur trioxide.

Table 1: Influence of Reaction Parameters on Sulfonation Yield

| Parameter | Condition | Expected Outcome on Yield | Rationale |

| Sulfonating Agent | Concentrated H₂SO₄ | Moderate | Lower concentration of the active electrophile (SO₃). |

| Fuming H₂SO₄ (Oleum) | High | Higher concentration of SO₃ leads to a faster reaction rate. chemistrysteps.com | |

| Pure SO₃ | Very High | Most reactive sulfonating agent, but can lead to side reactions. chemistrysteps.com | |

| Temperature | Low (e.g., 0-25 °C) | Lower | Slower reaction kinetics. |

| Moderate (e.g., 40-70 °C) | Optimal | Balances reaction rate with minimizing side-product formation. | |

| High (e.g., >100 °C) | Decreased | Increased risk of desulfonation and formation of sulfones. google.com | |

| Reaction Time | Short | Incomplete reaction | Insufficient time for the reaction to proceed to completion. |

| Optimal | Maximum yield | The point at which the maximum amount of product is formed. | |

| Prolonged | Decreased | Potential for side reactions and product degradation over time. |

To maximize the yield of this compound, a careful balance of these parameters is necessary. For instance, using fuming sulfuric acid at a moderately elevated temperature for an optimized duration would likely provide the highest yield while minimizing the formation of unwanted byproducts. The sulfonation of benzene and its derivatives is a reversible reaction, and controlling the conditions is crucial to favor the formation of the desired product. chemistrysteps.com

Scalability and Industrial Process Development Considerations

The transition from a laboratory-scale synthesis of this compound to an industrial production process introduces a new set of challenges that primarily revolve around safety, efficiency, and cost-effectiveness. Aromatic sulfonation is a well-established industrial process, but the specific substituents on the benzene ring can influence the reaction's characteristics. google.com

One of the foremost considerations in scaling up sulfonation reactions is the management of the significant heat of reaction. Sulfonation is a highly exothermic process, and inadequate heat removal can lead to a rapid increase in temperature, resulting in the formation of undesirable byproducts, such as sulfones, and posing a significant safety risk. ijsr.net Industrial reactors for sulfonation are therefore equipped with efficient cooling systems, such as cooling jackets or internal cooling coils, to maintain a controlled temperature profile throughout the reaction.

The choice of sulfonating agent also has significant implications for industrial-scale production. While sulfur trioxide is the most reactive agent, it is also hazardous to handle. google.com In an industrial setting, a continuous process using a thin-film reactor, where a thin layer of the aromatic compound is brought into contact with a stream of SO₃ gas, can offer excellent control over the reaction conditions and minimize reaction time. ijsr.net This method allows for efficient heat removal and can lead to high yields of the desired sulfonic acid.

Table 2: Comparison of Industrial Sulfonation Processes

| Process Type | Description | Advantages | Disadvantages |

| Batch Process | Reactants are charged into a stirred-tank reactor and the reaction proceeds to completion. | Simpler equipment, suitable for smaller production volumes. | Difficult to control temperature, potential for localized overheating. |

| Continuous Process | Reactants are continuously fed into the reactor, and the product is continuously removed. | Better temperature control, higher throughput, consistent product quality. mdpi.com | More complex equipment and control systems. |

| Thin-Film Reaction | A thin film of the liquid reactant is contacted with the gaseous sulfonating agent. | Excellent heat and mass transfer, short reaction times, high efficiency. ijsr.net | Requires specialized equipment. |

Waste minimization and environmental considerations are also critical in industrial process development. The use of excess sulfuric acid as a sulfonating agent can generate large volumes of acidic waste. Processes that utilize sulfur trioxide can be more atom-efficient and produce less waste. The recovery and recycling of unreacted starting materials and the treatment of waste streams are integral parts of a sustainable industrial process.

Finally, the materials of construction for the reactors and associated equipment must be carefully selected to withstand the highly corrosive nature of the reactants and products. Glass-lined steel or specialized alloys are often used in the construction of sulfonation reactors to prevent corrosion and ensure the purity of the final product.

An exploration into the chemical behavior of this compound reveals a molecule with multiple functional groups, each offering distinct pathways for chemical transformation and derivatization. The presence of a sulfonic acid group, an aryl bromide, a methoxy group, and a methyl group on the benzene ring allows for a diverse range of reactions, making it a versatile scaffold in synthetic chemistry. This article focuses solely on the chemical reactivity and derivatization strategies associated with this compound, structured around its key functional moieties.

Table of Compounds

Computational and Theoretical Chemistry of 5 Bromo 2 Methoxy 4 Methylbenzenesulfonic Acid

Electronic Structure and Molecular Conformation Analysis (e.g., DFT Studies)

No specific DFT studies on the electronic structure and molecular conformation of 5-Bromo-2-methoxy-4-methylbenzenesulfonic acid were found in the available research. Such studies would typically provide insights into the molecule's geometry, orbital energies, and electronic properties.

Reaction Mechanism Elucidation through Computational Modeling

There is no information available regarding the use of computational modeling to elucidate the reaction mechanisms of this compound. This type of analysis would help in understanding its reactivity and potential chemical transformations.

Prediction of Spectroscopic Signatures and Non-Linear Optical Properties

Predictions of spectroscopic signatures (such as IR, NMR, and UV-Vis spectra) and non-linear optical properties for this compound based on computational methods are not available in the current body of scientific literature.

Analysis of Intermolecular Interactions and Crystal Packing

A detailed analysis of the intermolecular interactions and crystal packing of this compound has not been documented. This analysis would be crucial for understanding its solid-state properties and polymorphism.

Advanced Applications in Chemical Sciences

Utilization as a Synthetic Building Block for Functional Molecules

Aromatic sulfonic acids and their derivatives are foundational building blocks in organic synthesis. britannica.com The structure of 5-Bromo-2-methoxy-4-methylbenzenesulfonic acid offers multiple reactive sites, making it a versatile scaffold for the construction of more complex, high-value functional molecules.

The sulfonic acid moiety can be readily converted into a sulfonyl chloride (-SO₂Cl), a highly reactive intermediate. This sulfonyl chloride can then react with a wide array of nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. wikipedia.org These functional groups are prevalent in many biologically active compounds and pharmaceutical agents. britannica.comcapitalresin.com

Furthermore, the bromine atom on the aromatic ring serves as a key functional handle for carbon-carbon and carbon-heteroatom bond formation. It can participate in a variety of metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck reactions. This allows for the introduction of diverse alkyl, aryl, or vinyl groups, significantly increasing the molecular complexity and enabling the synthesis of a broad library of novel compounds. The presence of the electron-donating methoxy (B1213986) and methyl groups can also influence the reactivity and regioselectivity of these synthetic transformations.

Exploration of Catalytic Activities

The functional groups within this compound suggest its potential utility in at least two distinct areas of catalysis: as a direct acid catalyst and as a potential precursor for hypervalent iodine catalysts.

Acid Catalysis

Aromatic sulfonic acids are strong Brønsted acids, with acidity comparable to mineral acids like sulfuric acid. wikipedia.orgnih.gov Unlike their mineral counterparts, they are often soluble in organic solvents and can be designed with specific lipophilic characteristics, enhancing their efficacy in organic reactions. wikipedia.org Compounds like p-toluenesulfonic acid are widely used as catalysts for reactions such as esterification, acetal (B89532) formation, and hydrolysis. mst.edusulfonic-acid.commdpi.com The strong acidity of the sulfonic acid group in this compound allows it to effectively protonate substrates, thereby activating them for subsequent nucleophilic attack and lowering the activation energy of the reaction. sulfonic-acid.com Its application as a solid-supported or heterogeneous catalyst could offer advantages in terms of catalyst separation and reusability, aligning with the principles of green chemistry. nih.gov

| Catalyst Type | Typical Examples | Key Characteristics | Common Applications |

|---|---|---|---|

| Mineral Acids | H₂SO₄, HCl | High acidity, corrosive, separation challenges. | Bulk chemical synthesis, hydrolysis. |

| Aromatic Sulfonic Acids | p-Toluenesulfonic acid, this compound (potential) | Strong Brønsted acidity, organic solvent solubility, tunable structure. wikipedia.orgmst.edu | Esterification, condensation, hydrolysis. sulfonic-acid.commdpi.com |

| Solid-Acid Catalysts | Sulfonated Resins (Dowex), Zeolites | Heterogeneous, reusable, potential for lower corrosion. wikipedia.org | Alkylation, isomerization, water purification. |

Hypervalent Iodine Chemistry

Hypervalent iodine compounds are a class of reagents known for their powerful and selective oxidizing capabilities, serving as environmentally benign alternatives to heavy metal oxidants. organic-chemistry.orgwikipedia.org While this compound is not itself a hypervalent iodine reagent, its structure provides a template for the synthesis of one. A synthetic route to replace the bromine with iodine would yield a precursor, 5-Iodo-2-methoxy-4-methylbenzenesulfonic acid. This precursor could then be oxidized to a pentavalent iodine(V) species, analogous to the highly active 2-iodoxybenzenesulfonic acid, which is used as a catalyst for the oxidation of alcohols to aldehydes, ketones, or carboxylic acids. organic-chemistry.org The reactivity of such catalysts is derived from the linear three-center, four-electron (3c-4e) hypervalent bond, which facilitates ligand exchange and reductive elimination pathways. scripps.edu

Role in the Design and Synthesis of Advanced Materials

The structural features of this compound make it a promising candidate for incorporation into advanced functional materials like Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and specialized polymers.

Incorporation into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

MOFs and COFs are highly porous, crystalline materials constructed from metal nodes and organic "linker" molecules. alfa-chemistry.comacs.org The properties of these frameworks are directly determined by the choice of linker. While carboxylate-based linkers are common, the incorporation of sulfonate groups is a key strategy for introducing specific functionalities. atlasofscience.orgpatsnap.com

By using this compound or a derivative as a linker, it is possible to imbue the resulting framework with strong Brønsted acidity. alfa-chemistry.com This can create materials that function as highly active and selective heterogeneous catalysts. alfa-chemistry.com Furthermore, the ionic nature of the sulfonate groups can create well-defined pathways for ion transport, making these materials candidates for proton-conducting membranes in fuel cells. nih.govrsc.org The sulfonic acid groups can also serve as strong binding sites for the selective adsorption of cationic molecules, such as certain dyes or pollutants. jlu.edu.cn

| Framework Type | Functional Group | Imparted Property | Potential Application |

|---|---|---|---|

| MOF/COF | -SO₃H (Sulfonic Acid) | Strong Brønsted Acidity | Heterogeneous Catalysis (e.g., esterification, condensation). alfa-chemistry.com |

| MOF/COF | -SO₃H (Sulfonic Acid) | Proton Conduction | Proton-Exchange Membranes for Fuel Cells. rsc.orgacs.org |

| MOF/COF | -SO₃⁻ (Sulfonate) | Anionic Binding Sites | Selective Adsorption of Cationic Dyes/Pollutants. jlu.edu.cn |

| MOF/COF | -SO₃⁻ (Sulfonate) | Ion-Exchange Capability | Water Purification, Separation Science. nih.gov |

Applications in Polymer Science and Functional Coatings

Sulfonated aromatic polymers (SAPs) are a critical class of materials, particularly for applications requiring proton conductivity. frontiersin.orgresearchgate.net Polymers like sulfonated poly(ether ether ketone) (sPEEK) are investigated as alternatives to perfluorinated membranes (e.g., Nafion) in proton-exchange membrane fuel cells. researchgate.net Monomers like this compound could be polymerized, potentially through the bromo-functional group, to create novel SAPs. The sulfonic acid groups along the polymer backbone would provide the necessary hydrophilic domains for water uptake and proton transport. researchgate.net

In the realm of functional coatings, polymers incorporating this monomer could offer specific surface properties. The sulfonic acid groups can render surfaces hydrophilic and anti-static. Furthermore, post-sulfonation of polymer coatings is a known strategy to modify surface charge and improve performance in applications like capillary electrophoresis. nih.gov The bromine atom offers a site for subsequent cross-linking reactions, which can significantly enhance the mechanical strength and hydrolytic stability of the resulting polymer membrane or coating. frontiersin.orgresearchgate.net

Fundamental Studies in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The functional groups on this compound make it an excellent model for studying fundamental self-assembly processes driven by hydrogen and halogen bonding.

The sulfonic acid group is a powerful hydrogen bond donor and acceptor, capable of forming strong, directional interactions that can guide the assembly of molecules into ordered one-, two-, or three-dimensional structures. researchgate.net These interactions are crucial in crystal engineering and the design of molecular solids with predictable architectures.

Simultaneously, the bromine atom can act as a halogen bond donor. researchgate.netresearchgate.net Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. nih.govacs.org The strength of this interaction is tunable (I > Br > Cl) and has been harnessed to construct a wide array of supramolecular materials, including liquid crystals, gels, and co-crystals. nih.govacs.org The interplay between the strong hydrogen bonding of the sulfonic acid group and the more subtle, yet highly directional, halogen bonding of the bromine atom could lead to the formation of complex and hierarchical self-assembled structures. nih.gov

Emerging Research Frontiers and Future Perspectives

Development of Sustainable Synthetic Routes

The traditional synthesis of substituted aromatic sulfonic acids often involves harsh reagents like fuming sulfuric acid and stoichiometric brominating agents, which present significant environmental and safety challenges. libretexts.org Modern research is intensely focused on developing greener, more sustainable synthetic pathways. For 5-Bromo-2-methoxy-4-methylbenzenesulfonic acid, future synthetic strategies are expected to align with the principles of green chemistry, minimizing waste and energy consumption. dokumen.pub

Key areas of development include the use of solid acid catalysts or milder sulfonating agents to replace concentrated sulfuric acid, thereby reducing corrosive waste streams. researchgate.net For the bromination step, the focus is on moving away from elemental bromine towards safer alternatives like N-bromosuccinimide (NBS), potentially activated by eco-friendly methods. nsf.gov The use of aqueous conditions or green solvents and the development of catalytic systems that enhance regioselectivity are also critical frontiers. dokumen.pubnsf.gov

Below is a comparative table outlining potential sustainable approaches versus traditional methods for the synthesis of related aromatic sulfonic acids.

| Synthetic Step | Traditional Method | Potential Sustainable Alternative | Anticipated Benefits |

| Sulfonation | Fuming Sulfuric Acid (Oleum) | Solid acid catalysts (e.g., sulfated zirconia); Vilsmeier-Haack conditions with NaHSO₃ scirp.org | Reduced corrosivity, catalyst recyclability, milder reaction conditions, less waste. researchgate.netmdpi.com |

| Bromination | Elemental Bromine (Br₂) with Lewis Acid | N-Bromosuccinimide (NBS) with a catalytic activator; Enzymatic bromination | Improved safety, higher selectivity, reduced formation of hazardous byproducts. nsf.gov |

| Solvent | Chlorinated Solvents | Water, supercritical CO₂, or bio-based solvents | Reduced environmental impact and toxicity. dokumen.pub |

Exploration of Novel Reactivity Patterns

The unique arrangement of a sulfonic acid group, a bromine atom, a methoxy (B1213986) group, and a methyl group on the benzene (B151609) ring endows this compound with a rich and largely unexplored reactivity profile. Each functional group serves as a handle for a variety of chemical transformations, opening avenues for its use as a versatile building block in complex molecule synthesis.

The bromine atom is a particularly attractive site for modification. It can readily participate in a wide array of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a diverse library of derivatives. The sulfonic acid group, a strong electron-withdrawing group, influences the reactivity of the aromatic ring and can also be converted into other functional groups like sulfonamides or sulfonyl chlorides. wikipedia.org Sulfonamide derivatives of similar bromo-methoxy-benzene cores are recognized as important intermediates for pharmaceuticals and agrochemicals. myskinrecipes.com

Future research will likely focus on leveraging this multifunctionality for sequential or one-pot reactions to build molecular complexity efficiently.

| Functional Group | Reaction Type | Potential Product Class | Significance |

| Bromo Group | Suzuki Coupling | Biaryl compounds | Building blocks for polymers, ligands, and pharmaceuticals. |

| Bromo Group | Heck Coupling | Stilbene derivatives | Applications in materials science and medicinal chemistry. |

| Bromo Group | Buchwald-Hartwig Amination | Aryl amines | Key intermediates in drug discovery. |

| Sulfonic Acid Group | Conversion to Sulfonamide | Sulfonamide drugs | Access to established pharmacophores. dovepress.comnih.gov |

| Aromatic Ring | Further Electrophilic Substitution | Polysubstituted aromatics | Fine-tuning of electronic and steric properties. |

Integration into Advanced Material Systems

The intrinsic properties of this compound make it a compelling candidate for integration into advanced materials. The sulfonic acid moiety is a well-known proton conductor, a critical feature for applications in polymer electrolyte membranes (PEMs) for fuel cells. By polymerizing derivatives of this compound, it may be possible to create novel proton-exchange membranes with tailored properties.

Furthermore, sulfonic acid-functionalized materials are gaining traction in other electrochemical applications. For instance, incorporating sulfonic acid groups into materials used for battery separators can enhance ion transport and suppress issues like lithium dendrite growth in Li-S batteries. nih.gov Similarly, sulfonic acid-functionalized reduced graphene oxide has been shown to be an effective interfacial material in polymer solar cells. rsc.org

The bromine atom provides a site for post-polymerization modification, allowing for the grafting of other functional molecules or for cross-linking the material to enhance its mechanical and thermal stability. This dual functionality—proton conductivity from the sulfonic acid and modifiability from the bromine—presents a powerful tool for materials scientists.

| Material Class | Potential Role of the Compound | Key Functional Group(s) | Potential Application |

| Proton-Exchange Membranes | Functional Monomer | Sulfonic Acid (-SO₃H) | Fuel Cells |

| Functional Polymers | Monomer with modifiable side chain | Bromo (Br) | Membranes, Resins, Coatings |

| Battery Separators | Surface Modifier | Sulfonic Acid (-SO₃H) | Lithium-Sulfur Batteries nih.gov |

| Conductive Materials | Component of Hybrid Materials | Sulfonic Acid (-SO₃H) | Organic Solar Cells, Sensors rsc.org |

| Heterogeneous Catalysts | Acidic Support Material | Sulfonic Acid (-SO₃H) | Biodiesel Production, Esterification researchgate.net |

Interdisciplinary Research Opportunities

The unique structural characteristics of this compound place it at the intersection of several scientific fields, creating numerous opportunities for interdisciplinary research.

Medicinal Chemistry & Chemical Biology: Substituted benzenesulfonamides are a cornerstone of many therapeutic agents. nih.gov The title compound serves as a precursor to novel sulfonamides whose bromo-substituent can be further functionalized to explore structure-activity relationships (SAR) for new drug candidates, potentially targeting cancer or infectious diseases. myskinrecipes.comnih.gov

Materials Science & Engineering: Collaboration between organic chemists and materials engineers could lead to the development of new functional polymers and composites. Research could focus on creating materials with enhanced proton conductivity, thermal stability, or specific recognition capabilities for use in clean energy technologies and advanced separation processes. nih.govrsc.org

Catalysis: The sulfonic acid group provides strong Brønsted acidity. Immobilizing this compound or its derivatives onto solid supports could yield novel, recyclable solid acid catalysts. researchgate.netmdpi.com These catalysts could find use in green chemical processes, such as biomass conversion or fine chemical synthesis, offering a more sustainable alternative to corrosive liquid acids. rsc.org

The exploration of this compound is still in its early stages. However, the foundational knowledge of its constituent functional groups points toward a future rich with discovery. Continued research into its synthesis, reactivity, and application is expected to yield significant advancements in both pure and applied chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-2-methoxy-4-methylbenzenesulfonic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves electrophilic aromatic substitution (EAS) on a pre-functionalized benzene ring. For example, sulfonation of 5-bromo-2-methoxy-4-methylbenzene derivatives can be achieved using concentrated sulfuric acid or chlorosulfonic acid under controlled temperatures (60–80°C) . Key variables include stoichiometry of sulfonating agents, reaction time (6–12 hours), and post-reaction neutralization with NaOH to isolate the sulfonic acid. Yield optimization may require iterative adjustments using Design of Experiments (DoE) to minimize side reactions like over-sulfonation .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Utilize a combination of:

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm substitution patterns on the aromatic ring .

- FT-IR to identify sulfonic acid (-SO₃H) stretching vibrations (~1030 cm⁻¹ and 1170 cm⁻¹) .

- X-ray crystallography for bond-length and angle analysis, particularly to study steric effects from the methoxy and methyl groups .

- Computational modeling (DFT calculations) to predict electronic effects, such as the electron-withdrawing influence of the sulfonic acid group on reactivity .

Q. What solvents and conditions are suitable for purifying this compound?

- Methodological Answer : Due to its high polarity, purification via recrystallization is effective. Use polar aprotic solvents like dimethyl sulfoxide (DMSO) or aqueous ethanol (70:30 v/v) under reflux. For chromatographic methods, reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) is recommended to separate sulfonic acid derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxy and methyl groups influence regioselectivity in further functionalization?

- Methodological Answer : The methoxy group (-OCH₃) acts as an ortho/para-directing electron donor, while the methyl group (-CH₃) introduces steric hindrance, favoring electrophilic attack at the less hindered para position relative to the sulfonic acid group. To validate, conduct competitive halogenation experiments (e.g., bromination using Br₂/FeBr₃) and analyze product distributions via GC-MS. Computational studies (e.g., Fukui function analysis) can further predict reactive sites .

Q. What strategies resolve contradictions in reported reactivity data, such as unexpected stability under acidic conditions?

- Methodological Answer : Discrepancies may arise from variations in protonation states or aggregation. For stability studies:

- Perform pH-dependent stability assays (1M HCl to pH 7.4) with UV-Vis monitoring at λ = 260–280 nm.

- Use dynamic light scattering (DLS) to detect aggregation in aqueous solutions.

- Cross-reference findings with computational solvation models (e.g., COSMO-RS) .

Q. How can this compound serve as a precursor in drug discovery, particularly for sulfonamide-based therapeutics?

- Methodological Answer : React the sulfonic acid group with amines (e.g., 4-aminobenzenesulfonamide) via sulfonamide coupling (EDC/HOBt activation). Evaluate bioactivity using:

- Enzyme inhibition assays (e.g., carbonic anhydrase II) to assess binding affinity.

- Molecular docking (AutoDock Vina) to predict interactions with target proteins .

- SAR studies by synthesizing analogs with varying substituents (e.g., replacing Br with Cl) .

Q. What advanced techniques optimize its catalytic applications, such as in acid-catalyzed reactions?

- Methodological Answer : Immobilize the sulfonic acid group on a solid support (e.g., silica nanoparticles) via silane coupling. Assess catalytic efficiency in model reactions (e.g., esterification of acetic acid with ethanol):

- Monitor conversion rates using in situ IR spectroscopy .

- Compare turnover numbers (TON) with homogeneous catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.